molecular formula C12H14O5 B15321002 3-(2-Hydroxy-4-methylphenyl)pentanedioic acid CAS No. 13443-37-3

3-(2-Hydroxy-4-methylphenyl)pentanedioic acid

Cat. No.: B15321002
CAS No.: 13443-37-3
M. Wt: 238.24 g/mol
InChI Key: WFHLAZJNFKHPCV-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-4-methylphenyl)pentanedioic acid is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4-methylphenyl)pentanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a hydroxy-methylphenyl derivative followed by oxidation and esterification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Industrial methods often focus on cost-effectiveness and scalability while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4-methylphenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(2-Hydroxy-4-methylphenyl)pentanedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4-methylphenyl)pentanedioic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)pentanedioic acid
  • 3-(4-Methylphenyl)pentanedioic acid
  • 3-(2-Hydroxy-4-chlorophenyl)pentanedioic acid

Uniqueness

3-(2-Hydroxy-4-methylphenyl)pentanedioic acid is unique due to the presence of both a hydroxy group and a methyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

13443-37-3

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

3-(2-hydroxy-4-methylphenyl)pentanedioic acid

InChI

InChI=1S/C12H14O5/c1-7-2-3-9(10(13)4-7)8(5-11(14)15)6-12(16)17/h2-4,8,13H,5-6H2,1H3,(H,14,15)(H,16,17)

InChI Key

WFHLAZJNFKHPCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)O)CC(=O)O)O

Origin of Product

United States

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